molecular formula C8H10N2OS B1310964 2-(Phenylthio)acetohydrazide CAS No. 22446-21-5

2-(Phenylthio)acetohydrazide

Cat. No. B1310964
CAS RN: 22446-21-5
M. Wt: 182.25 g/mol
InChI Key: AEKHWCLEQBFOIS-UHFFFAOYSA-N
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Description

2-(Phenylthio)acetohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various derivatives with potential biological activities. It is characterized by the presence of a phenylthio group attached to an acetohydrazide moiety. This compound has been utilized in the synthesis of a range of molecules, including those with antitumor properties, corrosion prevention capabilities, and antioxidant abilities .

Synthesis Analysis

The synthesis of 2-(Phenylthio)acetohydrazide derivatives has been explored in several studies. For instance, long-chain N-alkyl-2-(phenylthio)acetohydrazides were synthesized through the reaction of 2-(phenylthio)acetohydrazide with long-straight-chain aldehydes, followed by reduction with sodium borohydride . Additionally, a variety of acetylhydrazone derivatives containing 2-(phenylthiomethyl)-1H-benzo[d]-imidazole moieties were synthesized, demonstrating the versatility of 2-(Phenylthio)acetohydrazide in creating compounds with significant antitumor activities .

Molecular Structure Analysis

The molecular structure of 2-(Phenylthio)acetohydrazide derivatives has been confirmed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and X-ray crystallography. For example, the crystal and molecular structures of two N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides were described, providing insights into the conformation and configuration of these molecules .

Chemical Reactions Analysis

2-(Phenylthio)acetohydrazide and its derivatives participate in a variety of chemical reactions. These include nucleophilic substitution reactions, intramolecular Friedel-Crafts reactions, and reactions with carbon disulfide in alkaline media to form carbodithioate salts . The compound has also been used as an annulating agent, demonstrating its utility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Phenylthio)acetohydrazide derivatives are closely related to their structure and have been characterized through elemental analyses, spectroscopic data, and crystallographic investigations. These properties are crucial for understanding the reactivity and potential applications of these compounds in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

Corrosion Inhibition

2-(Phenylthio)acetohydrazide derivatives have been explored for their potential in corrosion prevention. Long-chain N-alkyl-2-(phenylthio)acetohydrazides were synthesized and shown to effectively prevent corrosion in acidic or mineral oil media. This application suggests that these compounds could be valuable in industries where corrosion resistance is critical, such as in pipelines, manufacturing, and marine applications (Yıldırım & Cetin, 2008).

Antimicrobial Activity

The antimicrobial activity of 2-(phenylthio)acetohydrazide derivatives has been studied, with some compounds showing promising results against bacteria and fungi. For example, new 2-(phenylthio) benzoylarylhydrazones synthesized from hydrazide and aldehydes demonstrated significant antimycobacterial activities against Mycobacterium tuberculosis H37Rv, pointing towards potential applications in treating tuberculosis and other microbial infections (Almasirad, Samiee-Sadr, & Shafiee, 2011).

Antitumor Agents

A novel class of acetylhydrazone derivatives containing 2-(phenylthio)acetohydrazide moieties was synthesized and evaluated for their antitumor activities. Some of these compounds showed excellent inhibitory activity against various cancer cells, including A549, HCT116, HepG2, PC-9, and A375. This suggests the potential of 2-(phenylthio)acetohydrazide derivatives in developing new antitumor agents (Liu et al., 2012).

Nonlinear Optical Materials

Hydrazones derived from 2-(phenylthio)acetohydrazide have been synthesized and their third-order nonlinear optical properties investigated. These studies suggest that compounds derived from 2-(phenylthio)acetohydrazide could serve as potential candidates for optical device applications such as optical limiters and switches due to their desirable optical power limiting behavior and nonlinear refractive index (Naseema et al., 2010).

Future Directions

The synthesized compounds were tested for their corrosion prevention capabilities in acidic or in mineral oil media . This suggests potential applications in corrosion prevention.

properties

IUPAC Name

2-phenylsulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHWCLEQBFOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293875
Record name 2-(Phenylthio)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylthio)acetohydrazide

CAS RN

22446-21-5
Record name 2-(Phenylthio)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22446-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylthio)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Yıldırım, M Çetin - Monatshefte für Chemie-Chemical Monthly, 2008 - Springer
Long-chain N-alkyl-2-(phenylthio)acetohydrazides were synthesized via the reactions of 2-(phenylthio)acetohydrazide with long-straight-chain aldehydes and then reduction with …
Number of citations: 3 link.springer.com
SIC AL-Khazraji - Egyptian Journal of Chemistry, 2021 - journals.ekb.eg
This research work involved preparation of heterogeneous pent lateral cyclic compounds (thiazolidine -4- one, benzothiazole, triazole, 4-oxothiazolidin) using thiophenol as raw …
Number of citations: 1 journals.ekb.eg

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